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molecular formula C11H15NO2S B181213 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 123018-23-5

7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Cat. No. B181213
M. Wt: 225.31 g/mol
InChI Key: LSIWGVDWJZZPPD-UHFFFAOYSA-N
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Patent
US07429579B2

Procedure details

A solution of 3-acetyl-7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine (1.75 g, 6.55 mmol) in 5 M hydrochloric acid was heated at reflux for 18 h. The reaction mixture was then cooled to room temperature, basified to pH=12 with potassium carbonate and the solvent evaporated in vacuo. The solid residue was then extracted with ethyl acetate (5×60 ml) and the combined organics dried (Na2SO4). The solvent was then evaporated in vacuo to give the title compound (450 mg, 32%) as a pale yellow oil.
Name
3-acetyl-7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:10][CH2:9][C:8]2[CH:11]=[CH:12][C:13]([S:15]([CH3:18])(=[O:17])=[O:16])=[CH:14][C:7]=2[CH2:6][CH2:5]1)(=O)C.C(=O)([O-])[O-].[K+].[K+]>Cl>[CH3:18][S:15]([C:13]1[CH:12]=[CH:11][C:8]2[CH2:9][CH2:10][NH:4][CH2:5][CH2:6][C:7]=2[CH:14]=1)(=[O:17])=[O:16] |f:1.2.3|

Inputs

Step One
Name
3-acetyl-7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
1.75 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=C(CC1)C=CC(=C2)S(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The solid residue was then extracted with ethyl acetate (5×60 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC2=C(CCNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 30.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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